Cas no 1806337-44-9 (4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride)
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride
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- Inchi: 1S/C10H11ClF3NO/c1-15(2)8-4-3-7(6-11)9(5-8)16-10(12,13)14/h3-5H,6H2,1-2H3
- InChI Key: UFPAKJXWFVDUPE-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1OC(F)(F)F)N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 223
- XLogP3: 3.6
- Topological Polar Surface Area: 12.5
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012366-250mg |
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride |
1806337-44-9 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
| Alichem | A013012366-500mg |
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride |
1806337-44-9 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
| Alichem | A013012366-1g |
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride |
1806337-44-9 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride
Introduction to 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride (CAS No. 1806337-44-9)
4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806337-44-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The presence of both dimethylamino and trifluoromethoxy functional groups in its molecular structure endows it with unique chemical properties, making it a valuable building block for the development of novel therapeutic agents.
The dimethylamino group (–N(CH₃)₂) contributes to the compound's basicity and potential for nucleophilic substitution reactions, while the trifluoromethoxy group (–OCH₂CF₃) introduces electron-withdrawing effects and metabolic stability, which are critical factors in drug design. These features make 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride particularly interesting for applications in the synthesis of small-molecule drugs targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular interactions are essential.
In recent years, advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug development. The trifluoromethoxy substituent, in particular, has been shown to enhance binding affinity and reduce susceptibility to enzymatic degradation, thereby improving the pharmacokinetic properties of drug candidates. Studies have demonstrated that compounds incorporating this moiety often exhibit superior efficacy and selectivity compared to their non-fluorinated counterparts. This has spurred considerable interest in exploring derivatives of 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride as potential lead compounds for new therapies.
The benzyl chloride moiety itself is a well-established intermediate in organic synthesis, frequently employed in the formation of amides, ureas, and other pharmacophores. Its reactivity allows for facile introduction of various functional groups, making it a versatile tool for medicinal chemists. The combination of these features in 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride positions it as a promising candidate for further structural optimization and biological evaluation.
Recent research has focused on leveraging computational methods to predict the biological activity of novel compounds like 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride. Molecular docking studies have suggested that this compound may interact with specific protein targets involved in disease pathways, such as kinases and transcription factors. These virtual screening approaches have accelerated the identification of promising scaffolds for experimental validation, reducing the time and cost associated with traditional high-throughput screening methods.
Moreover, green chemistry principles have influenced modern drug discovery processes, emphasizing sustainable synthetic routes and minimal environmental impact. The synthesis of 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride has been optimized to employ catalytic methods and solvent systems that minimize waste generation. Such environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.
In clinical settings, derivatives of benzyl chlorides have been investigated for their potential applications in treating neurological disorders. The ability of these compounds to modulate neurotransmitter activity has made them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that modifications to the core structure of 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride can fine-tune its pharmacological profile, enhancing its therapeutic potential.
The role of fluorine atoms in modulating drug properties cannot be overstated. The electronic effects induced by fluorine substituents can significantly influence both the physical chemical properties and biological activity of molecules. In the case of 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride, the electron-withdrawing nature of the trifluoromethoxy group enhances lipophilicity while maintaining metabolic stability. This balance is crucial for achieving optimal drug absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX) profiles.
Future directions in the study of 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride may involve exploring its role as a precursor for peptidomimetics—molecules designed to mimic peptide sequences but with improved stability and bioavailability. The benzyl chloride functionality provides a convenient site for coupling amino acids or other biomolecules via amide bond formation, a common strategy in peptidomimetic design.
Additionally, the compound's utility in cross-coupling reactions has been recognized as a key aspect of modern synthetic organic chemistry. Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings have enabled the efficient construction of complex molecular architectures containing nitrogen heterocycles—structures that are prevalent in biologically active compounds. The reactivity imparted by the benzyl chloride group makes 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride a valuable reagent in these transformations.
The integration of automation and continuous flow chemistry into synthetic protocols has further enhanced the accessibility of complex molecules like 4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride. These technologies allow for scalable production under controlled conditions, reducing batch-to-batch variability and improving reproducibility—a critical factor in pharmaceutical manufacturing.
In conclusion,4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride (CAS No. 1806337-44-9) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and functional attributes. Its potential applications span multiple therapeutic areas, driven by ongoing research into fluorinated aromatic compounds and innovative synthetic methodologies. As scientific understanding progresses,4-Dimethylamino-2-(trifluoromethoxy)benzyl chloride is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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